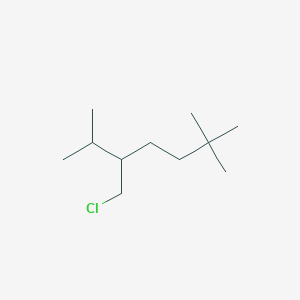
5-(Chloromethyl)-2,2,6-trimethylheptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2,2,6-trimethylheptane is an organic compound characterized by its unique structure, which includes a chloromethyl group attached to a heptane backbone with three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2,2,6-trimethylheptane typically involves the chlorination of 2,2,6-trimethylheptane. This process can be carried out using chlorinating agents such as thionyl chloride or phosphorus trichloride under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts to facilitate the reaction and may involve the use of organic solvents to improve the separation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2,2,6-trimethylheptane can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
Scientific Research Applications
5-(Chloromethyl)-2,2,6-trimethylheptane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industrial Chemistry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2,2,6-trimethylheptane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can participate in various chemical reactions, making the compound a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloromethyl-2-methoxy-benzaldehyde
- 5-Chloromethyl-2-hydroxyl-benzaldehyde
- 5-(Chloromethyl)furfural
Uniqueness
5-(Chloromethyl)-2,2,6-trimethylheptane is unique due to its specific structure, which includes a heptane backbone with three methyl groups. This structure imparts distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific applications in organic and industrial chemistry.
Properties
Molecular Formula |
C11H23Cl |
|---|---|
Molecular Weight |
190.75 g/mol |
IUPAC Name |
5-(chloromethyl)-2,2,6-trimethylheptane |
InChI |
InChI=1S/C11H23Cl/c1-9(2)10(8-12)6-7-11(3,4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
ADCIKAGSAFWHJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CCC(C)(C)C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
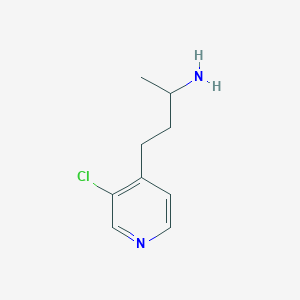
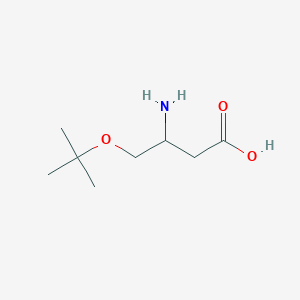
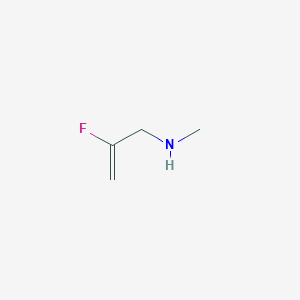
![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)

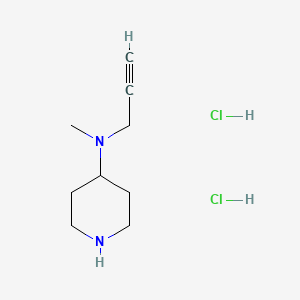

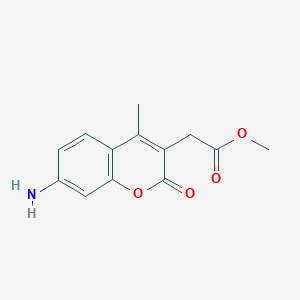

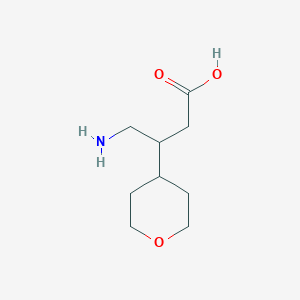

![2-Benzyl-1-oxo-3-phenyl-decahydrocyclohepta[c]pyrrole-3a-carboxylic acid](/img/structure/B13558743.png)

